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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of
Pivaloyl-D-valine, an N-acylated derivative of the D-enantiomer of the essential amino acid
valine. This document collates available data on its structure, physicochemical properties, and
spectral characteristics. Detailed experimental protocols for its synthesis and characterization
are presented, alongside visualizations of key chemical processes. This guide is intended to
serve as a valuable resource for researchers and professionals engaged in peptide synthesis,
drug discovery, and chiral chemistry, where N-acylated amino acids play a pivotal role as
intermediates and building blocks.

Introduction

Pivaloyl-D-valine, systematically named (2R)-2-(2,2-dimethylpropanamido)-3-methylbutanoic
acid, is a synthetic amino acid derivative. The introduction of the bulky, hydrophobic pivaloyl
group to the amino function of D-valine significantly alters its chemical properties, influencing its
solubility, reactivity, and potential biological interactions. D-amino acids and their derivatives
are of increasing interest in drug development due to their enhanced stability against enzymatic
degradation compared to their L-enantiomers. This guide aims to provide a detailed repository
of the chemical information pertaining to Pivaloyl-D-valine.
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Chemical and Physical Properties

While specific experimental data for Pivaloyl-D-valine is not extensively available in the public

domain, the following tables summarize its known and predicted properties, along with data for

the parent compound, D-valine, for comparative purposes.

ble 1: | and Physicochemical :

Property Pivaloyl-D-valine D-Valine

(2R)-2-(2,2- : .

) ] (2R)-2-amino-3-methylbutanoic
IUPAC Name dimethylpropanamido)-3- 1]
aci

methylbutanoic acid

N-Pivaloyl-D-valine, Piv-D-Val- ) )
Synonyms (R)-Valine, D-(-)-Valine

OH

Molecular Formula C10H19NO3[2] C5H11NO2[1]

Molecular Weight 201.26 g/mol [2] 117.15 g/mol
White to off-white crystalline ] )

Appearance ) White crystalline powder[3]
powder (predicted)

Melting Point Data not available >295 °C (sublimes)[3]

Boiling Point Data not available 213.6 °C (predicted)[4]

- Sparingly soluble in water )

Solubility ) 56 g/L in water at 20 °C[5]
(predicted)
Predicted to be slightly higher

pKa (Carboxyl) ~2.3[6]

than D-valine

Table 2: Spectral Data Summary
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Spectral Data

Pivaloyl-D-valine
(Predicted/Inferred)

D-Valine (Experimental)

1H NMR

Signals corresponding to the
pivaloyl (tert-butyl) group (~1.2
ppm, s, 9H), valine side chain
(isopropyl group), and o-

proton.

1H NMR data available[7][8]

13C NMR

Signals for the pivaloyl
carbonyl and quaternary
carbon, in addition to the

valine carbons.

13C NMR data available

IR (cm™1)

Characteristic peaks for C=0
(amide and carboxylic acid), N-
H (amide), and C-H bonds.

IR spectra available[1]

Mass Spec (m/z)

Expected molecular ion peak
and fragmentation patterns
corresponding to the loss of
the pivaloyl group and other

fragments.

Mass spectra available[9][10]

Experimental Protocols
Synthesis of N-Pivaloyl-D-valine

This protocol is adapted from standard procedures for the N-acylation of amino acids.

Materials:

D-Valine

Pivaloyl chloride
Sodium hydroxide (NaOH)

Dichloromethane (CH2Clz2)
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e Hydrochloric acid (HCI)

¢ Anhydrous magnesium sulfate (MgSOQOa)

e Deionized water

Procedure:

e Dissolve D-valine in a1 M NaOH solution in an ice bath.

» Slowly add a solution of pivaloyl chloride in dichloromethane to the stirred amino acid
solution.

e Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 2 M
NaOH.

 After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

o Separate the aqueous and organic layers.

o Wash the aqueous layer with dichloromethane.

 Acidify the aqueous layer to a pH of approximately 2 with 1 M HCI, which should result in the
precipitation of the product.

o Collect the precipitate by vacuum filtration and wash with cold deionized water.

e Dry the product under vacuum to yield N-Pivaloyl-D-valine.

Visualization of Synthesis Workflow:

Acylation Reaction
(NaOH, CH:Cl2/H20)

Acidification
(HCI)

Filtration & Washing |—>| Drying N-Pivaloyl-D-valine

Pivaloyl Chloride
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Caption: Workflow for the synthesis of N-Pivaloyl-D-valine.

Characterization Methods

3.2.1. Melting Point Determination: The melting point of the purified product can be determined
using a standard melting point apparatus. The sample is placed in a capillary tube and heated
slowly, and the temperature range over which the sample melts is recorded.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra should be
recorded on a spectrometer (e.g., 400 MHz). The sample can be dissolved in a suitable
deuterated solvent such as CDCIs or DMSO-ds. The chemical shifts () are reported in parts
per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

3.2.3. Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier-transform
infrared (FTIR) spectrometer. The sample can be analyzed as a solid using an ATR (Attenuated
Total Reflectance) accessory or as a KBr pellet.

3.2.4. Mass Spectrometry (MS): Mass spectral analysis can be performed using techniques
such as electrospray ionization (ESI) to determine the molecular weight and fragmentation
pattern of the compound.

Visualization of Characterization Workflow:

Purified N-Pivaloyl-D-valine

Melting Point NMR Spectrometer

Apparatus (*H & 13C) FTIR Spectrometer Mass Spectrometer

Physicochemical & Spectral Data

Click to download full resolution via product page
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Caption: Experimental workflow for the characterization of N-Pivaloyl-D-valine.

Biological Context and Applications

N-acylated amino acids are a class of molecules with diverse biological activities. The acylation
of amino acids can increase their lipophilicity, potentially enhancing their ability to cross cell
membranes and interact with biological targets. D-amino acids are known to be more resistant
to degradation by proteases, which can prolong their biological half-life.

While specific signaling pathways involving Pivaloyl-D-valine have not been elucidated, its
structural features suggest potential applications in several areas:

o Peptide Synthesis: The pivaloyl group can serve as a protecting group for the N-terminus of
D-valine during peptide synthesis.

» Chiral Building Block: Pivaloyl-D-valine can be used as a chiral starting material for the
synthesis of more complex molecules.

» Drug Development: As a modified D-amino acid, it could be explored for its potential as a
component of peptidomimetics or as a standalone therapeutic agent with enhanced stability.

Logical Relationship of Potential Applications:

Pivaloyl-D-valine

Unique Chemical Properties
(Lipophilicity, Stability)

Peptide Synthesis Drug Discovery

Peptidomimetics Novel Therapeutics
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Caption: Potential applications derived from the chemical properties of Pivaloyl-D-valine.

Conclusion

Pivaloyl-D-valine is a valuable chemical entity with properties that make it a useful tool in
synthetic and medicinal chemistry. This guide has summarized the available information on its
chemical and physical properties and provided standardized protocols for its synthesis and
characterization. Further research is warranted to fully elucidate its physicochemical properties
and to explore its potential in various scientific and therapeutic applications. The data and
protocols presented herein are intended to facilitate and encourage such future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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